Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is part of a class of molecules known as glycosides, which are characterized by the presence of a sugar moiety linked to another functional group via a glycosidic bond. The specific structure of this compound includes multiple functional groups, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the benzyl and acetamido groups. The glycosidic bond formation is usually achieved through the use of glycosyl donors and acceptors under specific conditions. For example, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-4-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as the use of β-galactosidase, can also be employed for specific glycosylation steps .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield this compound ketone derivatives .
Scientific Research Applications
Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and cell signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of glycosylated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to carbohydrate-binding proteins, influencing cell signaling pathways and modulating biological processes. The presence of multiple functional groups allows it to participate in various biochemical reactions, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-6-O-methyl-3-O-(3-O-methyl-β-D-galactopyranosyl)-α-D-galactopyranoside
Uniqueness
The uniqueness of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for modifications, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C31H41NO11 |
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Molecular Weight |
603.7 g/mol |
IUPAC Name |
N-[2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34) |
InChI Key |
FCKVPVFZZXCEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C |
Origin of Product |
United States |
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